molecular formula C11H15N3O7 B1230082 5-Carbamoylmethyluridine CAS No. 29569-30-0

5-Carbamoylmethyluridine

Cat. No. B1230082
CAS RN: 29569-30-0
M. Wt: 301.25 g/mol
InChI Key: ZYEWPVTXYBLWRT-VPCXQMTMSA-N
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Description

5-Carbamoylmethyluridine is a modified nucleoside and a putative cancer biomarker . It is naturally occurring and is used in RNA-derived modified ribonucleosides for vaccine and cancer research .


Synthesis Analysis

The synthesis of 5-Carbamoylmethyluridine involves a complex pathway. The last step in the formation of mcm5 side chains at wobble uridines requires both Trm9 and Trm112 proteins. These two proteins function together using the intermediate cm5U as a substrate . In tRNA isolated from trm9D and trm112D strains, ncm5U and ncm5s2U nucleosides accumulate, suggesting an additional step in the synthesis of mcm5U and mcm5s2U .


Molecular Structure Analysis

The molecular formula of 5-Carbamoylmethyluridine is C11H15N3O7, and its molecular weight is 301.25 . The crystal structures of 5-Carbamoylmethyluridine were determined from three-dimensional x-Ray diffraction data .


Chemical Reactions Analysis

The formation of mcm5 and ncm5 side chains involves a complex pathway, where the last step in the formation of mcm5 is a methyl esterification of cm5 dependent on the Trm9 and Trm112 proteins .


Physical And Chemical Properties Analysis

5-Carbamoylmethyluridine has a predicted density of 1.653±0.06 g/cm3 and a predicted pKa of 9.25±0.10 .

Scientific Research Applications

Role in Transfer RNA (tRNA) Modification

5-Carbamoylmethyluridine has been identified as a significant component in the structure and function of transfer RNA (tRNA). Research has revealed its presence in the first position of the anticodon of yeast valine tRNA. This discovery is crucial for understanding the chemical structure and biological functions of tRNA in protein synthesis. The detailed chemical structure of 5-carbamoylmethyluridine was characterized using various spectroscopy methods, highlighting its unique role in tRNA and potential implications in genetic translation processes (Yamamoto et al., 1985).

Contribution to Nucleoside Conformation and Properties

Studies have also focused on the crystal structures of nucleosides containing 5-carbamoylmethyluridine. These structures provide insights into the conformational aspects of these nucleosides and their potential biological roles. The research revealed how the presence of 5-carbamoylmethyluridine influences the overall conformation of the nucleosides, which could impact their function in biological systems, especially in relation to RNA stability and protein synthesis (Berman et al., 1978).

Metabolic Origin and Identification in Biological Samples

5-Carbamoylmethyluridine was also identified in human urine, suggesting its metabolic origin and potential role in human biochemistry. This discovery opens up avenues for research into the metabolic pathways involving this modified uracil nucleoside and its potential implications in human health and disease (Chheda et al., 1999).

properties

IUPAC Name

2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O7/c12-6(16)1-4-2-14(11(20)13-9(4)19)10-8(18)7(17)5(3-15)21-10/h2,5,7-8,10,15,17-18H,1,3H2,(H2,12,16)(H,13,19,20)/t5-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEWPVTXYBLWRT-VPCXQMTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60183742
Record name 5-Carbamoylmethyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Carbamoylmethyluridine

CAS RN

29569-30-0
Record name 5-Carbamoylmethyluridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29569-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Carbamoylmethyluridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029569300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Carbamoylmethyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60183742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
289
Citations
HM Berman, D Marcu, P Narayanan… - Nucleic acids …, 1978 - academic.oup.com
… The crystal structures of two nucleosides, 5-carbamoylmethyluridine (1) and 5-carboxymethyluridine (2), were determined from three-dimensional x^ray diffraction data, and refilled to R=…
Number of citations: 20 academic.oup.com
GB Chheda, HB Patrzyc, HA Tworek… - Nucleosides & …, 1999 - Taylor & Francis
… This paper deals with the isolation and characterization of two novel modified nucleosides, 5carbamoylmethyluridine (ncm’U, I) and 2-thio-5-carbamoylmethylundine (ncmSs2U, 11) …
Number of citations: 5 www.tandfonline.com
G Keith, J Desgrès, P Pochart, T Heyman… - … et Biophysica Acta (BBA …, 1990 - Elsevier
… The structure was established as 5-carbamoylmethyluridine (ncm 5 U). In addition, we report on the primary structures of the above-mentioned tRNAs as well as those which have the …
Number of citations: 26 www.sciencedirect.com
DB DUNN, MDM TRIGG - 1975 - portlandpress.com
… pH were similar to that of 5-carbamoylmethyluridine (Table 1). The … % of 5-carbamoylmethyluridine was converted into … Practically all the 5-carbamoylmethyluridine in tRNA of yeast and …
Number of citations: 18 portlandpress.com
MW Gray, C Thomas - Biochemistry, 1976 - ACS Publications
… This predicts that 02,-methyl-5-carbamoylmethyluridine will be found in an isoleucine, leucine, or … Notably, O2'methyl-5-carbamoylmethyluridine S'-phosphate has not been detected in …
Number of citations: 10 pubs.acs.org
K Hirota, M Suematsu, Y Kuwabara, T Asao… - Journal of the Chemical …, 1981 - pubs.rsc.org
… Summary 5-Hydroxyuracil derivatives were treated with stable Wittig reagents to give the corresponding 5alkyluracil derivatives such as 5-methoxycarbonylmethyluridine and 5-carbamoylmethyluridine. …
Number of citations: 13 pubs.rsc.org
N YAMAMOTO, Z YAMAIZUMI… - The Journal of …, 1985 - academic.oup.com
… In this paper, we report on the identification of N as 5-carbamoylmethyluridine (Fig. 1) by means of nuclear magnetic resonance (NMR) spectroscopy and mass spectroscopy. …
Number of citations: 23 academic.oup.com
AL Glasser, C El Adlouni, G Keith, E Sochacka… - FEBS …, 1992 - Wiley Online Library
The unknown modified nucleoside U* has been isolated by enzymatic and HPLC protocols from tRNA Leu (U*AA) recently discovered in brewer's yeast. The pure U* nucleoside has …
Number of citations: 32 febs.onlinelibrary.wiley.com
L Songe-Møller, E van den Born, V Leihne… - … and cellular biology, 2010 - Am Soc Microbiol
… Here, the modifications 5-methoxycarbonylmethyluridine (mcm 5 U), 5-methoxycarbonylmethyl-2-thiouridine (mcm 5 s 2 U), and 5-carbamoylmethyluridine (ncm 5 U) or its 2′-O-ribose-…
Number of citations: 233 journals.asm.org
T Karlsborn, AKMF Mahmud, H Tükenmez, AS Byström - Metabolomics, 2016 - Springer
… The complex is required for formation of 5-carbamoylmethyluridine (ncm 5 U), 5-methoxycarbonylmethyluridine (mcm 5 U) and 5-methoxycarbonylmethyl-2-thiouridine (mcm 5 s 2 U) …
Number of citations: 14 link.springer.com

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